molecular formula C16H16N2O6 B271268 1,1'-(1,4-Phenylene)bis(5-oxopyrrolidine-3-carboxylic acid)

1,1'-(1,4-Phenylene)bis(5-oxopyrrolidine-3-carboxylic acid)

Cat. No. B271268
M. Wt: 332.31 g/mol
InChI Key: VFEDIZNGAQPEAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-(1,4-Phenylene)bis(5-oxopyrrolidine-3-carboxylic acid), commonly known as POPC, is a cyclic dipeptide that has gained significant attention in the field of medicinal chemistry due to its unique properties. POPC is a small molecule that has been extensively studied for its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of POPC is not fully understood. However, it is believed to inhibit the activity of various enzymes, including COX-2, by binding to the active site of the enzyme. This results in the inhibition of the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
POPC has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. POPC has also been found to inhibit the proliferation of various cancer cell lines and to induce apoptosis in these cells. In addition, POPC has been found to exhibit anti-viral activity against various viruses, including HIV-1.

Advantages and Limitations for Lab Experiments

One of the main advantages of using POPC in lab experiments is its relatively low cost and ease of synthesis. POPC is also stable under a wide range of conditions, making it suitable for use in various biological assays. However, one of the limitations of using POPC in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to work with POPC in certain assays.

Future Directions

There are several future directions for the study of POPC. One area of research is the development of POPC-based drugs for the treatment of various diseases, including cancer and inflammation. Another area of research is the study of the mechanism of action of POPC, which is not fully understood. In addition, the development of new synthesis methods for POPC could lead to the production of more potent and selective analogs of this compound. Finally, the study of the pharmacokinetics and pharmacodynamics of POPC could lead to a better understanding of its potential applications in drug discovery and development.
Conclusion:
In conclusion, POPC is a cyclic dipeptide that has gained significant attention in the field of medicinal chemistry due to its unique properties. POPC has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. POPC has been shown to inhibit the activity of various enzymes, including COX-2, by binding to the active site of the enzyme. While there are limitations to using POPC in lab experiments, its ease of synthesis and stability make it a promising compound for further study.

Synthesis Methods

The synthesis of POPC involves the reaction of 1,4-phenylenediamine with pyrrolidine-2,5-dione in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction results in the formation of POPC as a white crystalline solid. The purity of POPC can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

POPC has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. POPC has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.

properties

Product Name

1,1'-(1,4-Phenylene)bis(5-oxopyrrolidine-3-carboxylic acid)

Molecular Formula

C16H16N2O6

Molecular Weight

332.31 g/mol

IUPAC Name

1-[4-(4-carboxy-2-oxopyrrolidin-1-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C16H16N2O6/c19-13-5-9(15(21)22)7-17(13)11-1-2-12(4-3-11)18-8-10(16(23)24)6-14(18)20/h1-4,9-10H,5-8H2,(H,21,22)(H,23,24)

InChI Key

VFEDIZNGAQPEAJ-UHFFFAOYSA-N

SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)O)C(=O)O

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)O)C(=O)O

Origin of Product

United States

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